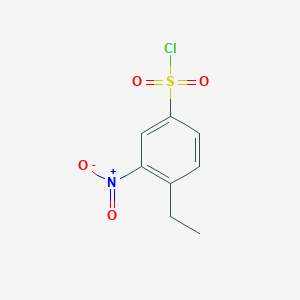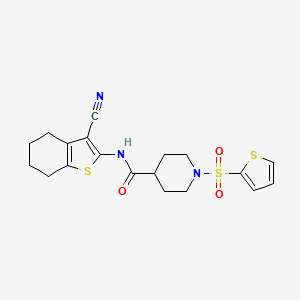
trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine
Vue d'ensemble
Description
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine is a compound with the molecular formula C10H17NO2 and a molecular weight of 183.251. This compound is of significant interest in the field of medicinal chemistry due to its wide range of biological activities.
Méthodes De Préparation
The synthesis of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Ethenyl Group: The next step involves the introduction of the ethenyl group to the cyclopropyl ring. This can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.
Protection of the Amine Group: The final step involves the protection of the amine group with a t-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of these reactions are typically the corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions with a variety of nucleophiles, including halides, amines, and alcohols. The major products of these reactions are typically the corresponding substituted cyclopropylamines.
Applications De Recherche Scientifique
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the function of various biological systems. Its ability to interact with a wide range of biological targets makes it a valuable tool for the study of enzyme function and protein-protein interactions.
Medicine: This compound has shown promise as a potential therapeutic agent for the treatment of a variety of diseases. Its ability to modulate the activity of various biological targets makes it a valuable tool for the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of a variety of valuable chemicals. Its unique structure makes it a valuable tool for the development of new materials and processes.
Mécanisme D'action
The mechanism of action of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of various enzymes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.
Comparaison Avec Des Composés Similaires
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine can be compared with other similar compounds, such as:
This compound: This compound is similar in structure to this compound but differs in the position of the ethenyl group.
This compound: This compound is similar in structure to this compound but differs in the position of the Boc group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit a wide range of biological activities.
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2470161.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)

![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)


![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)

